N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a butyl group at the N1 position, a ketone at the C2 position, and a benzamide moiety at the C6 position. Its structure combines the rigidity of the quinoline scaffold with the flexibility of the butyl chain and the aromatic benzamide group, making it a candidate for applications in medicinal chemistry and materials science. Crystallographic studies using programs like SHELX and WinGX have been critical in resolving its molecular geometry and intermolecular interactions .
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-3-13-22-18-11-10-17(14-16(18)9-12-19(22)23)21-20(24)15-7-5-4-6-8-15/h4-8,10-11,14H,2-3,9,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHENTWCBTQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the condensation of 6-aminoquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the butyl group and the oxo functionality, often through alkylation and oxidation steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. The mechanism of action is believed to involve the modulation of specific molecular targets within cancer cells, leading to apoptosis (programmed cell death). For instance, this compound has been investigated for its effects on cell proliferation and migration in various cancer cell lines .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For example, it may act as an inhibitor of certain kinases or proteases involved in cancer progression or inflammatory responses .
Industrial Production
In industrial settings, the synthesis may be optimized using continuous flow systems and advanced purification techniques to enhance yield and purity .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. This compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Cancer Cell Line Studies
In a study examining the effects of quinoline derivatives on human cancer cell lines (e.g., A549 lung cancer cells), this compound was found to significantly reduce cell viability at micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
A key analogue is N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (), which replaces the benzamide group with a thiazol-oxazole-carboxamide system. This substitution introduces additional heterocyclic rings, enhancing π-π stacking interactions but reducing solubility in nonpolar solvents due to increased polarity .
Key Findings :
- The butyl chain in the target compound improves membrane permeability compared to the polar thiazol-oxazole analogue, as evidenced by higher predicted LogP values .
- The benzamide group facilitates stronger aromatic interactions in crystal packing, whereas the thiazol-oxazole system promotes hydrogen bonding with solvent molecules .
Methodological Considerations
Crystallographic tools like SHELX and WinGX are indispensable for resolving subtle conformational differences between analogues. For instance:
- SHELXL refinement revealed that the butyl chain in the target compound adopts a gauche conformation, minimizing steric clash with the benzamide group .
- WinGX-generated ORTEP diagrams highlight distinct torsion angles in the tetrahydroquinoline core compared to brominated derivatives, influencing molecular rigidity .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and related research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O |
| Molecular Weight | 350.46 g/mol |
| CAS Number | 946372-12-9 |
The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. It is believed to act as an enzyme inhibitor , potentially blocking the activity of key enzymes involved in various biochemical pathways. This inhibition can disrupt cellular processes that are crucial for the growth and survival of pathogens or cancer cells.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against resistant bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial membrane integrity and inhibiting essential biosynthetic pathways .
Anticancer Potential
This compound has also been investigated for its anticancer properties . Preliminary in vitro studies suggest it may inhibit tumor cell proliferation by inducing apoptosis and interfering with cell cycle progression. The compound's ability to inhibit tubulin polymerization has been noted as a significant aspect of its anticancer mechanism .
Study 1: Antimicrobial Efficacy
In a comparative study involving various benzamide derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA strains. This indicates a potent antimicrobial effect that could be leveraged in therapeutic applications against resistant infections .
Study 2: Anticancer Activity
Another investigation evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that at concentrations as low as 5 µM, the compound significantly reduced cell viability in A549 lung cancer cells by inducing cell cycle arrest at the G2/M phase .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with similar compounds:
| Compound Name | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| This compound | 0.25 | Inhibits bacterial growth via membrane disruption |
| N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin derivatives (similar class) | Varies | Various mechanisms including enzyme inhibition |
| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides | Varies | Multi-targeting antibiotics |
Q & A
Basic: What are the key considerations in synthesizing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
Answer:
Synthesis involves multi-step reactions, including cyclization of the tetrahydroquinoline core and coupling with the benzamide moiety. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are preferred to stabilize intermediates and enhance reaction yields .
- Temperature control : Reactions often require reflux conditions (e.g., 40–80°C) to drive cyclization while minimizing side products .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, monitored via thin-layer chromatography (TLC) .
Basic: What analytical techniques are used to confirm the compound’s structure?
Answer:
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and backbone connectivity .
- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How do substituents (e.g., trifluoromethyl, sulfonamide) modulate biological activity?
Answer:
Substituents influence:
- Metabolic stability : Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life .
- Target affinity : Sulfonamide moieties enhance binding to enzymes like dihydrofolate reductase (DHFR) via hydrogen bonding .
- Lipophilicity : Longer alkyl chains (e.g., butyl) improve membrane permeability but may reduce solubility .
Methodology : Compare IC₅₀ values of analogs in enzyme inhibition assays to establish structure-activity relationships (SAR) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
- Substituent effects : Control for batch-to-batch purity differences using HPLC ≥95% purity thresholds .
- Mechanistic overlap : Use knockout models or selective inhibitors to isolate target-specific effects .
Basic: What are the primary research applications of this compound?
Answer:
- Drug discovery : Investigated for anticancer, antimicrobial, and anti-inflammatory activity due to its quinoline scaffold .
- Biochemical probes : Used to study enzyme inhibition (e.g., DHFR in folate metabolism) .
- SAR studies : Serves as a template for synthesizing derivatives with optimized properties .
Advanced: How can the mechanism of action be experimentally elucidated?
Answer:
- In vitro assays : Measure inhibition of target enzymes (e.g., DHFR) using spectrophotometric NADPH depletion assays .
- Crystallography : Co-crystallize the compound with its target (e.g., DHFR) to resolve binding interactions at atomic resolution .
- Gene expression profiling : Use RNA-seq to identify downstream pathways affected in treated cell lines .
Advanced: What methodologies are used for SAR analysis of quinoline derivatives?
Answer:
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses and affinity trends .
- Substituent scanning : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and compare bioactivity .
- Free-energy perturbation (FEP) : Quantifies substituent contributions to binding energy in silico .
Basic: How stable is this compound under different storage conditions?
Answer:
- Thermal stability : Stable at room temperature; decomposition occurs >150°C (determined via TGA/DSC) .
- Solubility : Lipophilic nature necessitates DMSO or ethanol for dissolution; aqueous solubility is pH-dependent .
- Hydrolysis risk : Avoid prolonged exposure to acidic/basic conditions to prevent amide bond cleavage .
Advanced: How can pharmacokinetic properties (e.g., bioavailability) be optimized?
Answer:
- Prodrug strategies : Introduce ester groups to enhance solubility, which are hydrolyzed in vivo .
- Nanoparticle encapsulation : Improves circulation time and target specificity .
- LogP optimization : Balance lipophilicity (target LogP ~3–4) via substituent modifications to enhance absorption .
Advanced: What experimental approaches validate target engagement in cellular models?
Answer:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (KD) between the compound and purified target proteins .
- Cellular thermal shift assay (CETSA) : Confirms target engagement by measuring protein stability shifts in lysates after treatment .
- CRISPR interference (CRISPRi) : Knocks down putative targets to assess rescue of compound-induced phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
